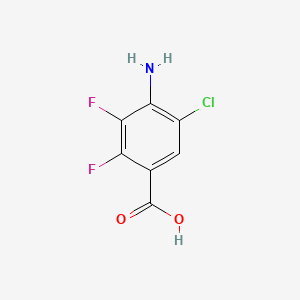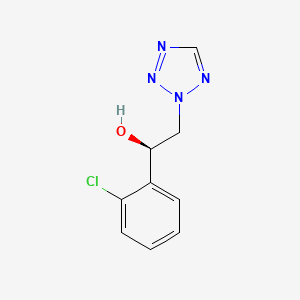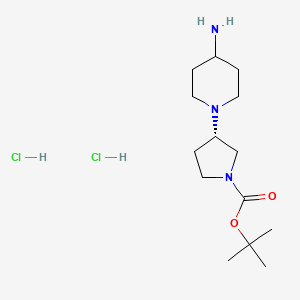
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate;dihydrochloride: is a synthetic organic compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common route might include the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the piperidine moiety: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
tert-Butyl protection: The tert-butyl group can be introduced using tert-butyl chloroformate under basic conditions.
Formation of the dihydrochloride salt: This is typically done by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrrolidine or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new compounds with potential pharmaceutical applications.
Biology
In biological research, this compound might be studied for its interactions with biological molecules, such as proteins or nucleic acids. It could be used in assays to investigate its binding affinity and specificity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. They might be investigated as candidates for drug development, particularly for conditions where piperidine derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and modification could be optimized for large-scale production.
Mécanisme D'action
The mechanism of action of tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound might interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction pathways: The compound might influence signal transduction pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds like piperidine, 4-aminopiperidine.
Pyrrolidine derivatives: Compounds like pyrrolidine, 3-aminopyrrolidine.
Uniqueness
The uniqueness of tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate lies in its specific structure, which combines the piperidine and pyrrolidine moieties with a tert-butyl protecting group. This unique combination might confer specific properties, such as increased stability or enhanced biological activity, compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H29Cl2N3O2 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-7-4-11(15)5-8-16;;/h11-12H,4-10,15H2,1-3H3;2*1H/t12-;;/m0../s1 |
Clé InChI |
GDHQJLWOMSXFKI-LTCKWSDVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCC(CC2)N.Cl.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


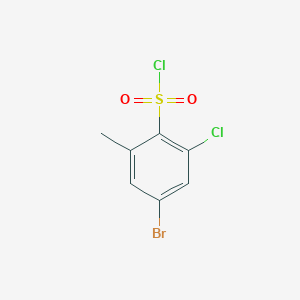
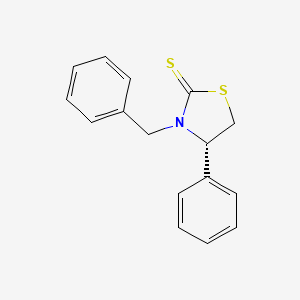
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

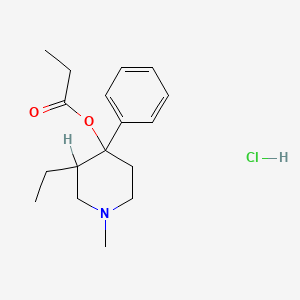
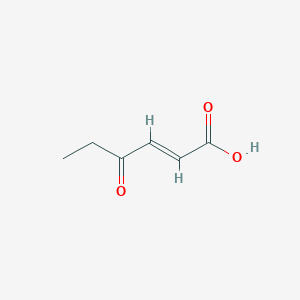
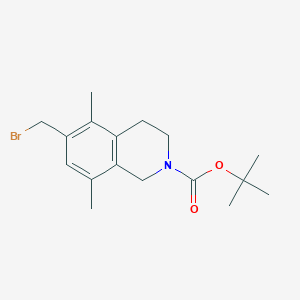

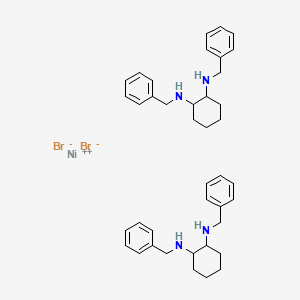
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
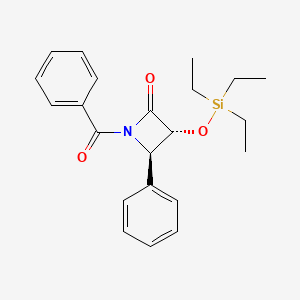
![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
